molecular formula C13H16N2O2 B8732114 (+/-)-3-Isopropyl-5-methyl-5-phenylimidazoline-2,4-dione

(+/-)-3-Isopropyl-5-methyl-5-phenylimidazoline-2,4-dione

Cat. No. B8732114
M. Wt: 232.28 g/mol
InChI Key: NNUKKGAXRLMSRB-UHFFFAOYSA-N
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Patent
US08148390B2

Procedure details

To a stirred solution of (±)-5-methyl-5-phenylhydantoin (3.0 g, 15.7 mmol) in DMF (20 mL) was added potassium carbonate (2.6 g, 18.9 mmol) and 2-iodopropane (3.2 g, 18.9 mmol). The reaction was stirred at ambient temperature for 18 h and then partitioned between EtOAc (100 mL) and H2O (100 mL). The layers were separated and the aqueous phase was extracted further with EtOAc (2×100 mL). The combined organic extracts were washed with brine (100 mL), dried over MgSO4, filtered and concentrated under reduced pressure. The crude product was purified by silica gel chromatography, eluting with a gradient of hexane:EtOAc—75:25 to 50:50, to give the title compound. MS: m/z=233 (M+1).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[NH:6][C:5](=[O:7])[NH:4][C:3]1=[O:8].C(=O)([O-])[O-].[K+].[K+].I[CH:22]([CH3:24])[CH3:23]>CN(C=O)C>[CH:22]([N:4]1[C:3](=[O:8])[C:2]([CH3:1])([C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[NH:6][C:5]1=[O:7])([CH3:24])[CH3:23] |f:1.2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC1(C(NC(N1)=O)=O)C1=CC=CC=C1
Name
Quantity
2.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3.2 g
Type
reactant
Smiles
IC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at ambient temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc (100 mL) and H2O (100 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted further with EtOAc (2×100 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)N1C(NC(C1=O)(C1=CC=CC=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.